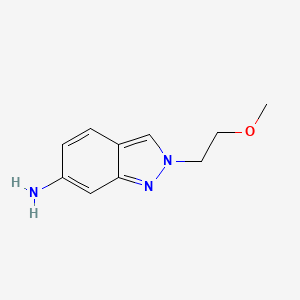

2-(2-methoxyethyl)-2H-indazol-6-amine

Descripción

2-(2-Methoxyethyl)-2H-indazol-6-amine is a heterocyclic compound featuring an indazole core substituted with a methoxyethyl group at the 2-position and an amine group at the 6-position. The indazole scaffold is notable for its pharmacological relevance, particularly in oncology and antimicrobial research . The methoxyethyl substituent enhances solubility compared to alkyl chains, while the 6-amine group serves as a critical pharmacophore for interactions with biological targets .

Propiedades

IUPAC Name |

2-(2-methoxyethyl)indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-14-5-4-13-7-8-2-3-9(11)6-10(8)12-13/h2-3,6-7H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOKHDYNRYODRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C2C=CC(=CC2=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-2H-indazol-6-amine typically involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using 2-methoxyethyl halides in the presence of a base such as potassium carbonate.

Amination: The amine group at the sixth position can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

Industrial Production Methods

Industrial production of 2-(2-methoxyethyl)-2H-indazol-6-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-methoxyethyl)-2H-indazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazoles, while substitution reactions can produce a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

2-(2-methoxyethyl)-2H-indazol-6-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(2-methoxyethyl)-2H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at the 2-Position

Table 1: Key Derivatives and Their Substituents

Key Observations :

- Methoxyethyl vs. Methyl : The methoxyethyl group in the target compound improves aqueous solubility due to the ether oxygen, which may enhance bioavailability compared to methyl-substituted analogs . However, methyl groups (e.g., in 2-methyl-2H-indazol-6-amine) exhibit stronger antitumor activity, likely due to reduced steric hindrance and optimal hydrophobic interactions .

- Thioether vs. Ether : 2-(Methylthio)-benzothiazol-6-amine shows antimicrobial activity, highlighting the role of sulfur in modulating target specificity .

Modifications at the 6-Amine Position

Table 2: 6-Position Variants and Activity

Key Observations :

- Pyrimidine/Pyridine Linkages : Introducing aromatic amines (e.g., pyridin-2-amine or chloropyrimidin-4-yl) significantly enhances antitumor potency by enabling π-π stacking and hydrogen bonding with kinase domains .

- Benzoxazole Core: 2-Methylbenzo[d]oxazol-6-amine, though structurally distinct, demonstrates the versatility of the 6-amine group in non-therapeutic applications like fluorescence .

Tautomerism and Heterocycle Core Differences

- 2H-Indazole vs. 1H-Indazole: The 2H-indazole tautomer (as in the target compound) is less common than 1H-indazole but offers distinct electronic properties due to nitrogen positioning.

- Benzothiazole vs. Indazole : Benzothiazole derivatives (e.g., 2-(methylthio)-benzothiazol-6-amine) exhibit narrower bioactivity spectra, emphasizing the indazole core's broader applicability in drug discovery .

Key Observations :

- The methoxyethyl group reduces logP (1.8 vs. 2.3 for methyl), correlating with improved solubility.

- Synthetic routes for indazole derivatives typically employ Suzuki couplings or nucleophilic substitutions, with yields >65% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.